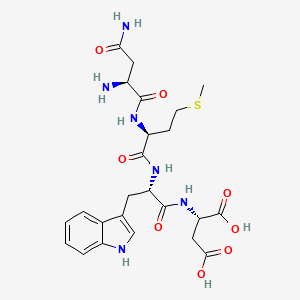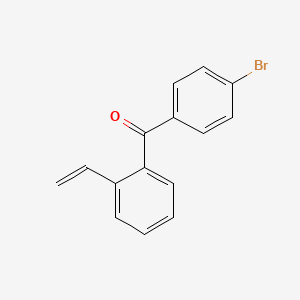
(4-Bromophenyl)(2-ethenylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)(2-ethenylphenyl)methanone is an organic compound with the molecular formula C15H11BrO It is a derivative of benzophenone, where one phenyl group is substituted with a bromine atom at the para position and the other phenyl group is substituted with an ethenyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(2-ethenylphenyl)methanone typically involves the condensation reaction of benzophenone derivatives. One common method is the reaction of (4-bromophenyl)phenylmethanone with an ethenyl-substituted benzene derivative in the presence of a catalyst such as zinc powder and titanium tetrachloride (TiCl4) . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and purification steps are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(2-ethenylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4-Bromophenyl)(2-ethenylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: It is used in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(2-ethenylphenyl)methanone involves its interaction with molecular targets and pathways. In photodynamic therapy, the compound generates reactive oxygen species (ROS) under light irradiation, leading to cell apoptosis and tumor ablation . The molecular targets include cellular components that are susceptible to oxidative damage, such as lipids, proteins, and DNA.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)phenylmethanone: A simpler derivative without the ethenyl group.
(2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: A compound with aggregation-induced emission properties.
Uniqueness
(4-Bromophenyl)(2-ethenylphenyl)methanone is unique due to its combination of bromine and ethenyl substitutions, which confer distinct chemical reactivity and potential applications. Its ability to generate ROS under light irradiation makes it particularly valuable in photodynamic therapy research.
Properties
CAS No. |
918825-53-3 |
|---|---|
Molecular Formula |
C15H11BrO |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
(4-bromophenyl)-(2-ethenylphenyl)methanone |
InChI |
InChI=1S/C15H11BrO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h2-10H,1H2 |
InChI Key |
HWDZUKHXEPFGMQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one](/img/structure/B14194823.png)
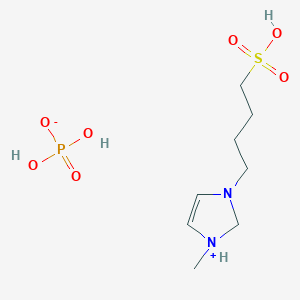
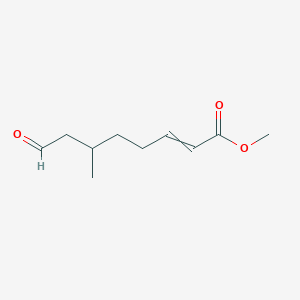
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)


![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
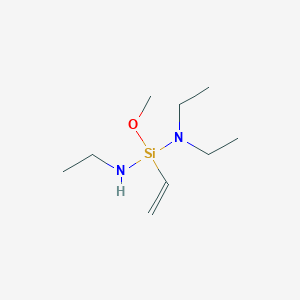
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)
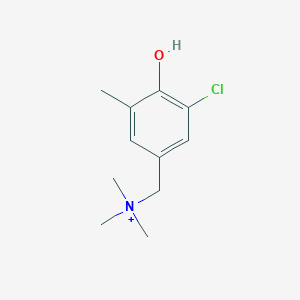
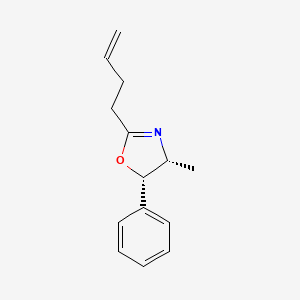
![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)
